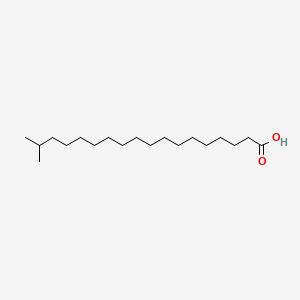

17-Methyloctadecanoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fatty acids with specific structures like 17-methyloctadecanoic acid involves intricate steps to introduce or modify functional groups. A notable example is the work by Carballeira et al. (2010), demonstrating the first total synthesis of (±)-17-methyl-trans-4,5-methyleneoctadecanoic acid through a multi-step process starting from 1-bromo-12-methyltridecane, achieving a synthesis in 8 steps with an overall yield of 9.1% (Carballeira, Montano, Reguera, & Balaña-Fouce, 2010).

Molecular Structure Analysis

The molecular structure of this compound and its analogs is typically determined through techniques such as NMR, mass spectrometry, and X-ray crystallography. These methods provide insight into the spatial arrangement of atoms and the presence of functional groups, essential for understanding the compound's chemical behavior and properties. Tulloch's work on the carbon-13 NMR spectra of methyl hydroxy- and acetoxyoctadecanoates offers a detailed chemical shift assignment that helps in elucidating the structure of similar fatty acids (Tulloch, 1978).

Chemical Reactions and Properties

This compound can undergo various chemical reactions, including oxidation, reduction, and functional group transformations, which significantly influence its chemical properties. For instance, the enzymatic synthesis of cyclopropane fatty acids, as demonstrated by Zalkin, Law, and Goldfine (1963), highlights the capability of this compound to participate in reactions leading to cyclopropane ring formation, a critical aspect of its chemical behavior (Zalkin, Law, & Goldfine, 1963).

Physical Properties Analysis

The physical properties of this compound, including melting point, solubility, and boiling point, are crucial for its application and handling. These properties are determined by the compound's molecular structure and dictate its phase, stability, and solubility in various solvents. The work by Christie and Holman (1967) on the synthesis and characterization of methylene-interrupted cis,cis-octadecadienoic acids provides valuable data on the physical properties of fatty acids that can be correlated with those of this compound (Christie & Holman, 1967).

Chemical Properties Analysis

The chemical properties of this compound are influenced by its functional groups and molecular structure. These properties include reactivity towards specific reagents, stability under various conditions, and the ability to form derivatives. The study by Napolitano et al. (2002) on the reactions of hydro(pero)xy derivatives of polyunsaturated fatty acids/esters with nitrite ions under acidic conditions provides insights into the chemical behavior and reactivity of fatty acids, which can be applied to understand the chemical properties of this compound (Napolitano, Camera, Picardo, & d'Ishida, 2002).

Wissenschaftliche Forschungsanwendungen

Chirality in Molecular Patterns

- Study: "Chiral molecular patterns of self-assembled ion pairs composed of (R,S), (S)-16-methyloctadecanoic acid and 4,4′-bipyridine" (Qian et al., 2000).

- Findings: This study explores the self-assembled monolayers of stearic acid and 16-methyloctadecanoic acid ion-paired with 4,4′-bipyridine. The macro-scale molecular patterns observed via a scanning tunneling microscope indicate the absolute chirality of the constituent molecule, contributing to understanding molecular self-assembly and chirality.

- Read more

- Study: "A study of the structures and reactions of some methyl substituted unsaturated C18 ester intermediates in the synthesis of a racemic mixture of 10-methyloctadecanoic acid" (Lie et al., 2007).

- Findings: This research delves into the synthesis and reactions of methyl substituted unsaturated C18 ester intermediates, crucial for the production of 10-methyloctadecanoic acid. The study enhances our understanding of organic synthesis pathways involving fatty acids.

- Read more

- Study: "Pristane and other hydrocarbons in some freshwater and marine fish oil" (Ackman, 2006).

- Findings: The study provides insights into hydrocarbons like methyloctadecanoic acid present in fish oils, highlighting the complexities of fatty acid profiles in aquatic organisms. This research is essential for understanding nutritional and chemical properties of fish oil.

- Read more

- Study: "Biomarkers of dairy fat intake, incident cardiovascular disease, and all-cause mortality: A cohort study, systematic review, and meta-analysis" (Trieu et al., 2021).

- Findings: This research examines the association of serum pentadecanoic acid (a biomarker of dairy fat intake) with cardiovascular disease and mortality. Understanding the role of fatty acids like methyloctadecanoic acid in human health can inform dietary guidelines and public health policies.

- Read more

- Study: "123I-BMIPP, a Radiopharmaceutical for Myocardial Fatty Acid Metabolism Scintigraphy, Could Be Utilized in Bacterial Infection Imaging" (Muranaka et al., 2022).

- Findings: The study explores the use of 15-(4-123I-iodophenyl)-3(R,S)-methylpentadecanoic acid in visualizing fatty acid metabolism in bacteria for imaging bacterial infections. This research underscores the potential of fatty acid derivatives in medical imaging and diagnostic applications.

- Read more

Wirkmechanismus

Target of Action

17-Methyloctadecanoic acid, also known as isononadecanoic acid or 17-methylstearate, belongs to the class of organic compounds known as long-chain fatty acids . These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms

Biochemical Pathways

This compound is a methyl-branched fatty acid that has been found in mouse meibomian glands, C. cornucopioides mushrooms, and Phytobacter species . It is also found in the aerial parts of C. ladanifer, where its concentration varies seasonally

Biochemische Analyse

Biochemical Properties

17-Methyloctadecanoic acid plays a significant role in various biochemical reactions. As a long-chain fatty acid, it is involved in the formation of complex lipids and triglycerides. The enzymes that interact with this compound include acyl-CoA synthetase, which activates the fatty acid by converting it into its CoA derivative. This activated form can then participate in β-oxidation or be incorporated into phospholipids and triglycerides. Additionally, this compound can interact with proteins involved in lipid metabolism, such as fatty acid-binding proteins, which facilitate its transport within the cell .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism and energy homeostasis. By activating PPARs, this compound can enhance the expression of genes involved in fatty acid oxidation and reduce the expression of genes involved in lipid synthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. It can bind to and activate PPARs, leading to changes in gene expression. Additionally, this compound can inhibit the activity of enzymes involved in lipid synthesis, such as acetyl-CoA carboxylase, thereby reducing the production of fatty acids. These interactions result in a shift towards increased fatty acid oxidation and decreased lipid synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as temperature and pH. Over time, this compound can undergo degradation, leading to the formation of shorter-chain fatty acids and other metabolites. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to alterations in cellular function, including changes in lipid metabolism and energy homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance fatty acid oxidation and improve lipid metabolism. At high doses, this compound can lead to toxic effects, including liver damage and alterations in lipid homeostasis. Threshold effects have been observed, where a certain dosage is required to elicit significant changes in lipid metabolism .

Metabolic Pathways

This compound is involved in several metabolic pathways, including β-oxidation and lipid synthesis. It is activated by acyl-CoA synthetase to form its CoA derivative, which can then enter the β-oxidation pathway to produce acetyl-CoA. This acetyl-CoA can be further utilized in the citric acid cycle to generate energy. Additionally, this compound can be incorporated into phospholipids and triglycerides, contributing to the formation of cellular membranes and energy storage molecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by fatty acid-binding proteins and other lipid transporters. These proteins facilitate the movement of this compound to various cellular compartments, including the mitochondria and endoplasmic reticulum, where it can participate in metabolic processes. The localization and accumulation of this compound within specific tissues can influence its biological activity and effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments, such as the mitochondria, where it participates in β-oxidation, or the endoplasmic reticulum, where it is involved in lipid synthesis. The activity and function of this compound can be modulated by its localization within these compartments, affecting its role in cellular metabolism and energy homeostasis .

Eigenschaften

IUPAC Name |

17-methyloctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETXGSGCWODRAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181695 | |

| Record name | Octadecanoic acid, 17-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2724-59-6 | |

| Record name | 17-Methyloctadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2724-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Methyloctadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002724596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 17-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-Methylstearic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 17-METHYLOCTADECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU8PPF0P2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 17-Methyloctadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the natural sources of 17-methyloctadecanoic acid?

A: this compound has been identified in the seed kernels of Annona squamosa Linn., commonly known as custard apple. [] This compound was also found in the phospholipids of the Caribbean sponge Smenospongia aurea. []

Q2: What is the fatty acid profile of Annona squamosa seed kernels and what is the significance of this compound in this context?

A: Annona squamosa seed kernels contain approximately 22.2% crude fatty oil by dry weight. [] The predominant fatty acids are oleic acid (47.4%), linoleic acid (22.9%), stearic acid (13.6%), and palmitic acid (12.1%). While this compound is a minor component (0.1%), its presence contributes to the overall diversity of fatty acids in this plant. [] This finding is particularly interesting as it was previously unreported in the oil of A. squamosa. []

Q3: What is the significance of finding this compound in the sponge Smenospongia aurea?

A: The discovery of this compound in Smenospongia aurea is noteworthy as it is part of a group of novel branched α-hydroxy fatty acids associated with phosphatidylethanolamine in this organism. [] This finding suggests a potential role for these unique fatty acids in the sponge's cellular structure and function.

Q4: Are there any known methods for synthesizing this compound?

A: While the provided research articles focus on the natural occurrence and characterization of this compound, there is prior research on the synthesis of this compound. [] Further investigation into this specific research is recommended for a comprehensive understanding of the synthetic pathways.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

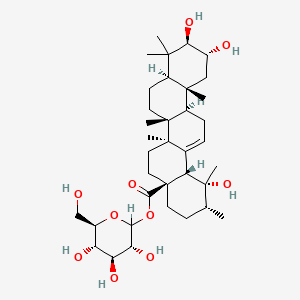

![2-[2-Hydroxy-6-[[2-[5-[5-(6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1229365.png)